molecular formula C16H13BrN2O4S B2819258 4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 435282-71-6

4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B2819258
CAS No.: 435282-71-6
M. Wt: 409.25
InChI Key: IHBDJZFAVCVUPL-UHFFFAOYSA-N
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Description

4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, a methoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, including the formation of the benzoyl group and subsequent coupling with benzoic acid derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-23-13-7-4-10(8-12(13)17)14(20)19-16(24)18-11-5-2-9(3-6-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBDJZFAVCVUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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